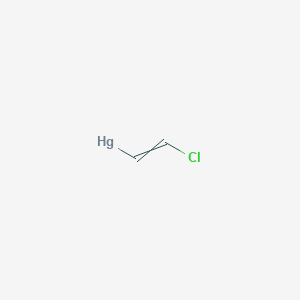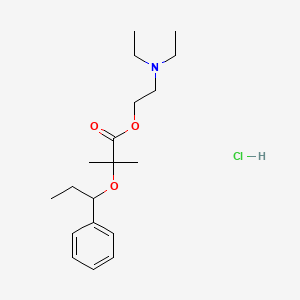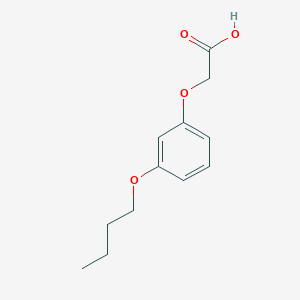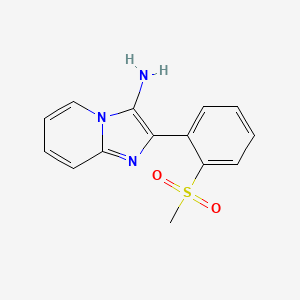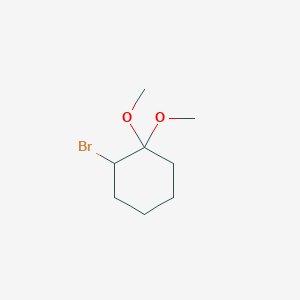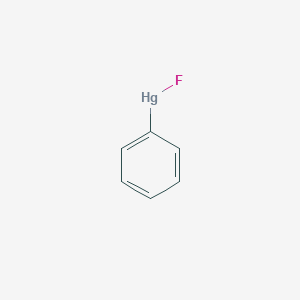
Mercury, fluorophenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mercury, fluorophenyl- is an organomercury compound that features a mercury atom bonded to a fluorophenyl group. Organomercury compounds are known for their unique chemical properties and applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the fluorophenyl group imparts specific reactivity and stability to the compound, making it valuable for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of mercury, fluorophenyl- typically involves the reaction of mercury salts with fluorophenyl-containing reagents. One common method is the reaction of mercuric chloride (HgCl₂) with fluorophenyl lithium or fluorophenyl Grignard reagents. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of mercury, fluorophenyl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Mercury, fluorophenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) derivatives.
Reduction: Reduction reactions can convert mercury(II) compounds back to mercury(I) or elemental mercury.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield mercury(II) fluoride, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
科学的研究の応用
Mercury, fluorophenyl- has a wide range of applications in scientific research:
Biology: The compound is studied for its interactions with biological molecules, including proteins and nucleic acids, to understand its potential toxicological effects and therapeutic applications.
Medicine: Research explores its use in developing diagnostic agents and therapeutic compounds, especially in targeting specific biological pathways.
Industry: It is utilized in the production of advanced materials, such as catalysts and sensors, due to its unique chemical properties.
作用機序
The mechanism of action of mercury, fluorophenyl- involves its interaction with various molecular targets. The mercury atom can form strong bonds with sulfur, nitrogen, and oxygen atoms in biological molecules, leading to the inhibition of enzyme activity and disruption of cellular processes. The fluorophenyl group can enhance the compound’s stability and specificity for certain targets, making it a valuable tool in biochemical research.
類似化合物との比較
Mercury, fluorophenyl- can be compared with other organomercury compounds, such as:
- Diallylmercury
- Di-o-anisyl mercury
- Di-m-fluorophenyl mercury
- Di-m- and di-p-chlorophenyl mercury
- Di-o-carbomethoxyphenyl mercury
- m-Fluorophenyl mercuric bromide
These compounds share similar structural features but differ in the substituents attached to the mercury atom. The presence of the fluorophenyl group in mercury, fluorophenyl- imparts unique reactivity and stability, distinguishing it from other organomercury compounds. This uniqueness makes it particularly valuable for specific applications in research and industry.
特性
CAS番号 |
456-37-1 |
|---|---|
分子式 |
C6H5FHg |
分子量 |
296.69 g/mol |
IUPAC名 |
fluoro(phenyl)mercury |
InChI |
InChI=1S/C6H5.FH.Hg/c1-2-4-6-5-3-1;;/h1-5H;1H;/q;;+1/p-1 |
InChIキー |
UUQARTNSKIOFPC-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)[Hg]F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![17-[1-[2-(Dimethylamino)ethylamino]ethyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B14744143.png)


![[1,3]Oxazolo[2,3-a]isoquinolin-4-ium](/img/structure/B14744159.png)




